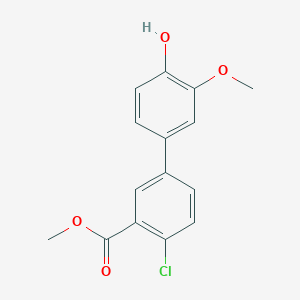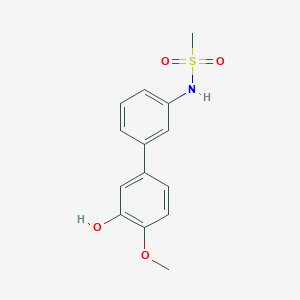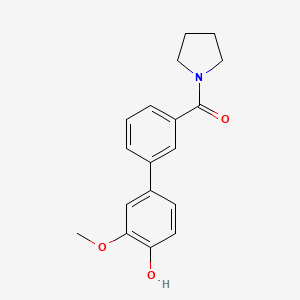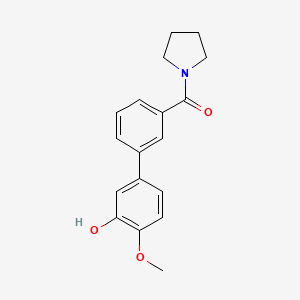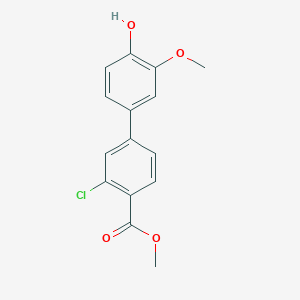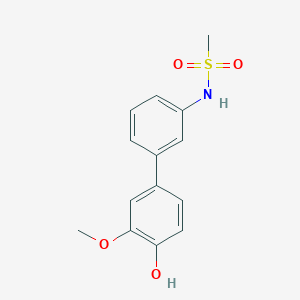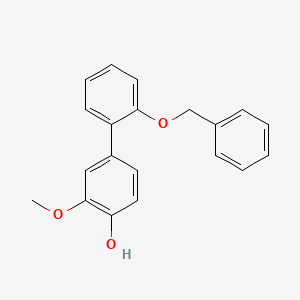
4-(2-Benzyloxyphenyl)-2-methoxyphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Benzyloxyphenyl)-2-methoxyphenol, 95% (4-BMP-2-MP) is a phenolic compound with a wide range of applications in scientific research. It is an important component of many synthetic intermediates, pharmaceuticals, and agrochemicals. 4-BMP-2-MP has a high purity of 95%, making it an ideal choice for use in experiments and research.
Mechanism of Action
4-(2-Benzyloxyphenyl)-2-methoxyphenol, 95% is a phenolic compound and its mechanism of action is based on its ability to form hydrogen bonds with other molecules. This allows it to interact with other molecules, such as enzymes, hormones, and proteins. The hydrogen bonds allow 4-(2-Benzyloxyphenyl)-2-methoxyphenol, 95% to interact with these molecules and alter their structure and function.
Biochemical and Physiological Effects
4-(2-Benzyloxyphenyl)-2-methoxyphenol, 95% has been studied for its biochemical and physiological effects in various organisms. It has been found to have an inhibitory effect on the activity of enzymes involved in the metabolism of carbohydrates and lipids. In addition, 4-(2-Benzyloxyphenyl)-2-methoxyphenol, 95% has been found to have an inhibitory effect on the activity of enzymes involved in the metabolism of proteins.
Advantages and Limitations for Lab Experiments
4-(2-Benzyloxyphenyl)-2-methoxyphenol, 95% has a number of advantages for lab experiments. It is a highly pure compound, with a purity of 95%, which makes it ideal for use in experiments. In addition, it is relatively inexpensive, making it a cost-effective choice for research. However, 4-(2-Benzyloxyphenyl)-2-methoxyphenol, 95% has some limitations. It is a volatile compound, which can make it difficult to handle and store. In addition, it can be toxic if inhaled, so proper safety precautions should be taken when working with it.
Future Directions
There are a number of potential future directions for research involving 4-(2-Benzyloxyphenyl)-2-methoxyphenol, 95%. One potential area of research is the development of new catalysts and materials based on 4-(2-Benzyloxyphenyl)-2-methoxyphenol, 95%. In addition, research could be done to further explore the biochemical and physiological effects of 4-(2-Benzyloxyphenyl)-2-methoxyphenol, 95% in various organisms. Another potential area of research is the development of new methods for synthesizing 4-(2-Benzyloxyphenyl)-2-methoxyphenol, 95%, which could reduce the cost and increase the efficiency of production. Finally, research could be done to explore the potential applications of 4-(2-Benzyloxyphenyl)-2-methoxyphenol, 95% in the pharmaceutical, agrochemical, and polymer industries.
Synthesis Methods
4-(2-Benzyloxyphenyl)-2-methoxyphenol, 95% can be synthesized by the reaction of 2-methoxyphenol and benzyl bromide in the presence of a base, such as sodium hydroxide. The reaction is carried out in a polar solvent, such as ethyl acetate, at a temperature of around 100°C. The reaction is complete within 1-2 hours, and the product is then isolated by filtration.
Scientific Research Applications
4-(2-Benzyloxyphenyl)-2-methoxyphenol, 95% has a wide range of applications in scientific research. It is used in the synthesis of various organic compounds, such as dyes, pharmaceuticals, and agrochemicals. It is also used as a reagent in the synthesis of various polymers, such as polyurethanes and polyesters. In addition, 4-(2-Benzyloxyphenyl)-2-methoxyphenol, 95% is used in the synthesis of various catalysts and in the development of new materials.
properties
IUPAC Name |
2-methoxy-4-(2-phenylmethoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O3/c1-22-20-13-16(11-12-18(20)21)17-9-5-6-10-19(17)23-14-15-7-3-2-4-8-15/h2-13,21H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMRMKKWLNGFVHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=CC=C2OCC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685793 |
Source


|
| Record name | 2'-(Benzyloxy)-3-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261949-90-9 |
Source


|
| Record name | 2'-(Benzyloxy)-3-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxyphenol, 95%](/img/structure/B6380393.png)
